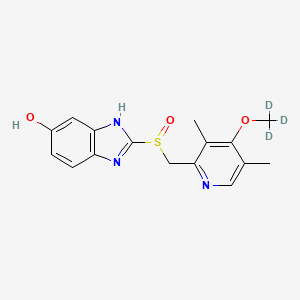

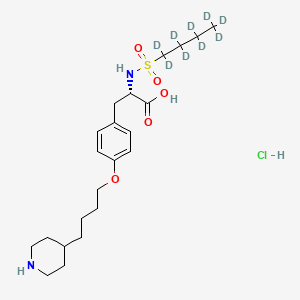

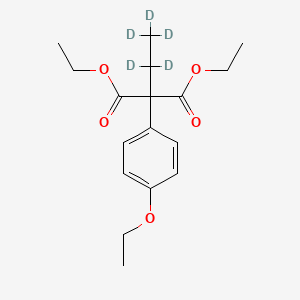

5-O-Desmethyl Omeprazole-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-O-Desmethyl Omeprazole-d3 is a stable analog of the proton pump inhibitor omeprazole. It is used in lab experiments to study the biochemical and physiological effects of omeprazole. This compound has several advantages over omeprazole, including increased stability, improved solubility, and improved selectivity. It is also a metabolite of Omeprazole .

Molecular Structure Analysis

The molecular formula of 5-O-Desmethyl Omeprazole-d3 is C16H17N3O3S . The compound is a sulfoxide and a member of benzimidazoles .

Applications De Recherche Scientifique

Enantioselective Quantification in Human Serum

5-O-Desmethyl Omeprazole-d3 is significant in the enantioselective quantification of omeprazole and its metabolites in human serum. The chiral HPLC-atmospheric pressure photoionization tandem mass spectrometry method is crucial for assessing omeprazole metabolism, including 5-O-Desmethyl Omeprazole, by different cytochrome P450 enzymes. This has applications in pharmacokinetic and pharmacodynamic studies (Martens-Lobenhoffer et al., 2007).

Metabolic Pathway Investigation

The metabolites of omeprazole, including 5-O-Desmethyl Omeprazole, play a critical role in understanding drug-drug interactions, especially in evaluating the inhibition of cytochromes CYP2C19 and CYP3A4. Understanding the contributions of these metabolites to interactions has implications for therapeutic drug monitoring and predicting drug interactions (Shirasaka et al., 2013).

Cytochrome P450 Isoforms Identification

5-O-Desmethyl Omeprazole assists in identifying human liver cytochrome P450 isoforms mediating omeprazole metabolism. This provides insights into the metabolic pathways of omeprazole and the role of different cytochrome P450 isoforms in these pathways. Such information is critical for precision medicine and drug development (Andersson et al., 1993).

Stereoselective Metabolism Studies

Studies on 5-O-Desmethyl Omeprazole contribute to understanding the stereoselective metabolism of omeprazole by human cytochrome P450 enzymes. This knowledge is essential for developing more effective and safer drug formulations by considering the stereoselective properties of drugs (Abelö et al., 2000).

Pharmacokinetic Profiling

5-O-Desmethyl Omeprazole is key in the pharmacokinetic profiling of omeprazole. It helps in understanding the drug's absorption, distribution, metabolism, and excretion, which is fundamental in optimizing dosing regimens and minimizing adverse effects (Kanazawa et al., 2003).

Propriétés

IUPAC Name |

2-[[3,5-dimethyl-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-9-7-17-14(10(2)15(9)22-3)8-23(21)16-18-12-5-4-11(20)6-13(12)19-16/h4-7,20H,8H2,1-3H3,(H,18,19)/i3D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXDTVZNDQKCOS-HPRDVNIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=NC=C1C)CS(=O)C2=NC3=C(N2)C=C(C=C3)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-O-Desmethyl Omeprazole-d3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)

![Ethanethioamide, N,N-diethyl-2-[(2-methylpropyl)thio]-](/img/no-structure.png)

![2-[(Ethylamino)methyl]-4-aminophenol dihydrochloride](/img/structure/B562861.png)